

A Technical Guide to the Spectroscopic Characterization of 2,4-Dinitroresorcinol

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Compound of Interest

Compound Name: 2,4-Dinitroresorcinol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **2,4-dinitroresorcinol**, a key chemical intermediate. Due to the limited availability of comprehensive public data for **2,4-dinitroresorcinol**, this document presents available experimental data and supplements it with illustrative data from the closely related compound, 2,4-dinitrophenol, for a more complete picture of the expected spectroscopic behavior. This guide includes detailed experimental protocols for synthesis and spectroscopic analysis, along with a visual workflow to aid in laboratory application.

Spectroscopic Data of 2,4-Dinitroresorcinol

The following sections summarize the key spectroscopic data for **2,4-dinitroresorcinol**. For comparative purposes, ^1H and ^{13}C NMR data for 2,4-dinitrophenol are also provided and are clearly labeled as such.

Infrared (IR) Spectroscopy Data

The infrared spectrum of **2,4-dinitroresorcinol** is characterized by the vibrational frequencies of its functional groups. The table below lists the significant IR absorption bands.

Wavenumber (cm ⁻¹)	Functional Group Assignment	Intensity
~3200-3500	O-H stretch (phenolic)	Broad
~3100	C-H stretch (aromatic)	Medium
~1540 and ~1340	N-O stretch (nitro group, asymmetric and symmetric)	Strong
~1600	C=C stretch (aromatic ring)	Medium
~1200	C-O stretch (phenolic)	Medium

Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film) and the specific instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed, publicly available NMR data for **2,4-dinitroresorcinol** is scarce. Therefore, the following tables present the ¹H and ¹³C NMR spectral data for the structurally similar compound, 2,4-dinitrophenol, to provide an illustrative example of the expected chemical shifts and coupling constants.

¹H NMR Data (Illustrative - for 2,4-Dinitrophenol)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~11.0	s	-	-OH
~8.8	d	~2.5	H-3
~8.4	dd	~9.0, 2.5	H-5
~7.4	d	~9.0	H-6

Solvent: DMSO-d₆

¹³C NMR Data (Illustrative - for 2,4-Dinitrophenol)

Chemical Shift (δ , ppm)	Assignment
~155	C-1 (C-OH)
~140	C-2 (C-NO ₂)
~130	C-6
~125	C-4 (C-NO ₂)
~122	C-5
~120	C-3

Solvent: DMSO-d₆

Experimental Protocols

The following protocols provide a framework for the synthesis and spectroscopic characterization of **2,4-dinitroresorcinol**.

Synthesis of 2,4-Dinitroresorcinol

This protocol is adapted from a known synthetic method.

Materials:

- Resorcinol
- 95% Sulfuric acid
- 95% Nitric acid
- Deionized water
- Standard laboratory glassware (beakers, flasks, stirring apparatus)
- Filtration apparatus
- Drying oven

Procedure:

- To 20 parts of 95% sulfuric acid, add 1 part of resorcinol.
- Heat the mixture to 100°C and maintain this temperature for 30 minutes.
- Cool the resulting solution to 20°C.
- Slowly add 1.25 parts of 95% nitric acid with constant stirring, ensuring the temperature is maintained between 20-25°C.
- Continue stirring for an additional 15 minutes after the nitric acid addition is complete.
- Add 14.4 parts of water to the mixture and filter to remove any undissolved solids.
- Reflux the filtrate for 1.5 hours at 130-135°C.
- Precipitate the **2,4-dinitroresorcinol** by adding the hot mixture to 4.5 parts of cold water.
- Filter the precipitate, wash with water, and dry in an air oven at 60°C.^[1]

Infrared (IR) Spectroscopy

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 88 C)

Sample Preparation (KBr Pellet Technique):

- Grind a small amount (1-2 mg) of the dried **2,4-dinitroresorcinol** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

- Record the spectrum over the range of 4000-400 cm^{-1} .
- Acquire a background spectrum of the empty sample holder or a pure KBr pellet to subtract from the sample spectrum.
- Process the resulting spectrum to identify the characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

- NMR Spectrometer (e.g., Varian CFT-20)

Sample Preparation:

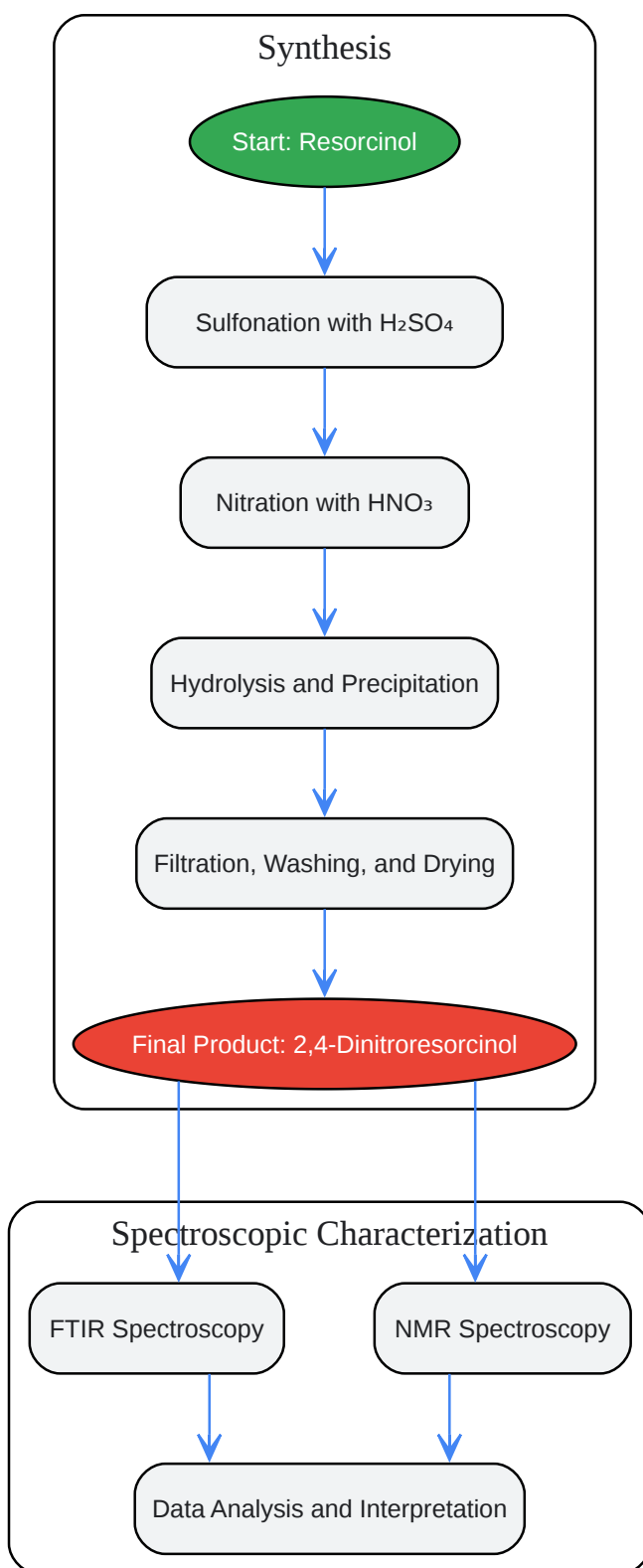
- Dissolve approximately 10-20 mg of the **2,4-dinitroresorcinol** sample in a suitable deuterated solvent (e.g., DMSO- d_6 , acetone- d_6) in an NMR tube.
- Ensure the sample is fully dissolved to obtain a homogeneous solution.

Data Acquisition:

- Acquire the ^1H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance of ^{13}C , a larger number of scans will be required.
- Process the spectra, including Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and characterization of **2,4-dinitroresorcinol**.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of **2,4-dinitroresorcinol**.

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References

- 1. US2945890A - Production of 2:4-dinitroresorcinol - Google Patents [patents.google.com]
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